molecular formula C3H7NaO4S B2438944 Sodium 2-Methoxyethanesulfonate CAS No. 77281-03-9; 947248-52-4

Sodium 2-Methoxyethanesulfonate

Cat. No. B2438944
Key on ui cas rn: 77281-03-9; 947248-52-4
M. Wt: 162.13
InChI Key: NTNBAJGJIIVGGF-UHFFFAOYSA-M
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Patent
US08012974B2

Procedure details

2-Chloroethyl methyl ether (10 g, 0.106 mol) was added at RT to a suspension of sodium sulfite (13.35 g, 0.106 mol) in 30 mL of H2O. The resulting biphasic mixture was stirred at reflux for 48 hours before being cooled to RT (clear monophasic solution), and evaporated. The white residue was turned into a powder and was then washed with 100 mL of an 8/2 mixture of Et2O and toluene, before being dried to give 22 g sodium 2-methoxy-ethanesulfonate (129% yield, contaminated with excess sodium sulfite). Used as is in step 2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]Cl.[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>O>[CH3:1][O:2][CH2:3][CH2:4][S:6]([O-:9])(=[O:8])=[O:7].[Na+:10] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COCCCl
Name
Quantity
13.35 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
was then washed with 100 mL of an 8/2 mixture of Et2O and toluene
CUSTOM
Type
CUSTOM
Details
before being dried

Outcomes

Product
Name
Type
product
Smiles
COCCS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 129%
YIELD: CALCULATEDPERCENTYIELD 128%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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